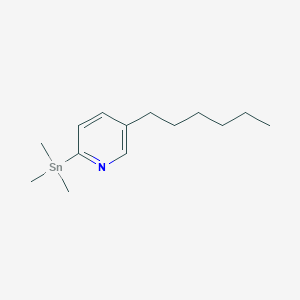
5-Hexyl-2-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C14H25NSn It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a trimethylstannyl group, and the hydrogen atom at the 5-position is replaced by a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(trimethylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 5-hexyl-2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Stille Coupling: Palladium catalysts and organohalides are typically employed.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Pyridine oxides.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Hexyl-2-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(tributylstannyl)pyridine: Similar structure but with a methyl group instead of a hexyl group.
2-(Tributylstannyl)pyridine: Lacks the hexyl group at the 5-position.
2-Methyl-6-(tributylstannyl)pyridine: Similar but with a methyl group at the 6-position.
Uniqueness
5-Hexyl-2-(trimethylstannyl)pyridine is unique due to the presence of both a hexyl group and a trimethylstannyl group, which can influence its reactivity and potential applications. The hexyl group can provide hydrophobic properties, while the trimethylstannyl group is reactive in various coupling reactions.
Properties
Molecular Formula |
C14H25NSn |
|---|---|
Molecular Weight |
326.06 g/mol |
IUPAC Name |
(5-hexylpyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C11H16N.3CH3.Sn/c1-2-3-4-5-7-11-8-6-9-12-10-11;;;;/h6,8,10H,2-5,7H2,1H3;3*1H3; |
InChI Key |
UPHZUNGCVXMHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















